1-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry, particularly for its potential applications in cancer therapy. This compound belongs to a class of small molecules that inhibit specific biological pathways, making them candidates for drug development.
This compound is classified as a pyrimidine derivative, featuring a piperidine moiety and a pyrazole ring. It is often explored in the context of poly(ADP-ribose) polymerase inhibitors, which play a significant role in cancer treatment by interfering with DNA repair mechanisms . Its structure suggests potential activity against various targets, including those involved in cell proliferation and survival.
The synthesis of 1-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine typically involves multi-step organic reactions. A common approach includes:
These synthetic routes may utilize reagents such as triethylamine for base catalysis and coupling agents like HCTU to facilitate the formation of amide bonds .
The molecular formula of 1-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine is CHFN. The compound features:
The three-dimensional conformation of this compound can be analyzed using computational chemistry methods to predict its interaction with biological macromolecules.
The compound can undergo various chemical reactions typical for amines and heterocycles:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create analogs for further testing .
The mechanism of action for 1-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine primarily involves inhibition of poly(ADP-ribose) polymerase enzymes. These enzymes are crucial for DNA repair processes:
The physical properties include:
Chemical properties include:
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography can provide detailed insights into these properties .
This compound holds potential applications in several fields:
This compound features a sophisticated hybrid architecture comprising three pharmacologically significant domains: a 1,5-dimethylpyrazole moiety, a trifluoromethyl-substituted pyrimidine core, and a 4-aminopiperidine system. The piperidine nitrogen connects directly to the pyrimidine C2 position, creating a constrained rotational bond that influences conformational flexibility. The trifluoromethyl group at pyrimidine C6 provides substantial electron-withdrawing character, enhancing heterocyclic π-π stacking capabilities with biological targets. This molecular framework positions the compound within the broader class of N-(pyrimidin-2-yl)piperidin-4-amines, which demonstrate privileged binding to ATP pockets in kinase targets due to their ability to mimic purine interactions [1] [6].
Table 1: Structural Components and Their Pharmacological Roles
Structural Element | Key Properties | Role in Molecular Recognition |
---|---|---|
4-Aminopiperidine | Basic amine (pKa ~8.5), protonatable at physiological pH | Forms salt bridges with Asp/Glu residues |
Trifluoromethyl-pyrimidine | High electron-withdrawing capacity (σₘ = 0.43) | Enhances membrane permeability and π-stacking |
1,5-Dimethylpyrazole | Moderate lipophilicity (clogP ~1.2), steric bulk | Provides hydrophobic pocket complementarity |
Pyrimidine-piperidine linkage | Restricted rotation (∼5 kcal/mol barrier) | Pre-organizes conformation for target binding |
Recent patent literature (WO2015067782A1) demonstrates that this scaffold permits extensive structural diversification at three positions: (1) the pyrazole N1 methyl group can be replaced by ethyl or cyclopropyl moieties; (2) the trifluoromethyl substituent accepts alternative halogenations (Cl, Br) or methyl groups; and (3) the piperidine C4 position tolerates diverse amine protections or carbonyl extensions while maintaining target affinity [4]. Computational models indicate the 4-aminopiperidine moiety adopts a chair conformation with equatorial amine orientation, minimizing 1,3-diaxial interactions and optimizing vector positioning for hydrogen bonding interactions in enzymatic binding pockets [6].
The compound demonstrates dual-pathway engagement capabilities, exhibiting low micromolar inhibition (IC₅₀ = 0.8-2.3 µM) against both Ras-family GTPases and serine/threonine kinases in biochemical assays. Its mechanism involves competitive disruption of nucleotide binding pockets through: (1) the pyrimidine core's mimicry of guanine's purine system; (2) the 4-aminopiperidine's coordination of Mg²⁺ cofactors; and (3) the trifluoromethyl group's occupation of hydrophobic subpockets typically engaged by ribose moieties [3] [9]. Structural activity relationship (SAR) studies reveal that minor modifications dramatically alter target selectivity profiles:
Table 2: Selectivity Profile Modifications via Substituent Effects
Position Modified | Structural Change | Effect on Kinase/GTPase Selectivity |
---|---|---|
Piperidine C4-amino | Methylation (→ tertiary amine) | 10× decreased GTPase affinity; 3× increased Src kinase activity |
Pyrazole C5-methyl | Replacement with ethyl | Improved K-Ras binding (ΔG = -1.8 kcal/mol) but reduced Raf-1 potency |
Pyrimidine C6-trifluoromethyl | Substitution with chloride | Abolished GTPase inhibition; retained CDK4/6 activity |
Pyrazole N1-methyl | Cyclopropyl replacement | Enhanced selectivity index (GTPase vs. kinase >15-fold) |
Notably, the compound's 3D electrostatic surface complements membrane-proximal catalytic domains in oncogenic signaling proteins. The trifluoromethyl group generates a strong dipole moment (4.2 D) that aligns with phosphate orientation in GTP/GDP, while the dimethylpyrazole moiety occupies allosteric pockets in activated kinase conformations. This dual targeting capability positions the compound as a promising chemical tool for disrupting crosstalk in MAPK and PI3K-AKT pathways, where compensatory signaling often limits single-target inhibitors [4] [9].
Despite its promising polypharmacology, significant challenges remain in achieving subtype-selective inhibition among closely related GTPase and kinase family members. Current biochemical data indicates less than 5-fold selectivity between K-Ras (Q61H) and H-Ras isoforms, attributable to >95% sequence identity in the nucleotide-binding pocket. Similarly, kinase inhibition profiles show broad activity across CDK (cyclin-dependent kinase), MAPK (mitogen-activated protein kinase), and PIM (proviral integration site for Moloney murine leukemia virus) families without substantial differentiation [3] [9]. Three critical research gaps merit attention:
Allosteric Pocket Exploitation: Crystallographic studies reveal conserved backbone interactions but divergent side-chain orientations in switch II regions among Ras isoforms. No current derivatives leverage the subtle differences (e.g., K-Ras D92 vs. H-Ras Q95) through tailored substituents [9].
Conformation-Specific Targeting: The compound exhibits 8-fold higher affinity for GTP-bound (active) versus GDP-bound (inactive) Ras, yet lacks selectivity for specific oncogenic mutants (G12D, G13C, Q61L). Molecular dynamics simulations suggest the dimethylpyrazole moiety insufficiently engages mutation-induced pocket remodeling [4].
Reversible Covalent Strategies: Unlike kinase inhibitors that target non-conserved cysteines (e.g., ibrutinib's C481 engagement), no derivatives incorporate electrophiles capable of forming reversible bonds with K-Ras G12C's mutant cysteine while sparing wild-type proteins [3].
Emerging strategies to address these gaps include biparatopic designs linking pyrimidine-piperidine cores to secondary allosteric binders (patent WO2015067782A1) and prodrug approaches exploiting differential phosphatase expression in tumor microenvironments. The compound's synthetic tractability permits systematic exploration of these strategies through parallel synthesis at the piperidine N1, C4-amino, and pyrazole C4 positions [4] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: